molecular formula C15H13N3O2S B2374814 N-[3-(2-quinoxalinyl)phenyl]methanesulfonamide CAS No. 866131-53-5

N-[3-(2-quinoxalinyl)phenyl]methanesulfonamide

Cat. No.: B2374814
CAS No.: 866131-53-5
M. Wt: 299.35
InChI Key: WCXZAWHWAGELNN-UHFFFAOYSA-N
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Description

N-[3-(2-quinoxalinyl)phenyl]methanesulfonamide is a chemical compound with the molecular formula C15H13N3O2S. It is known for its unique structure, which includes a quinoxaline ring attached to a phenyl group, further connected to a methanesulfonamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(2-quinoxalinyl)phenyl]methanesulfonamide typically involves the reaction of 2-quinoxalinecarboxylic acid with 3-aminobenzenesulfonamide under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. Solvent recovery and recycling, as well as waste management, are crucial aspects of industrial production to ensure sustainability and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

N-[3-(2-quinoxalinyl)phenyl]methanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[3-(2-quinoxalinyl)phenyl]methanesulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[3-(2-quinoxalinyl)phenyl]methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoxaline ring is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor functions. The methanesulfonamide group may enhance the compound’s solubility and bioavailability, contributing to its overall biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(2-quinoxalinyl)phenyl]methanesulfonamide is unique due to the presence of the methanesulfonamide group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility and may improve its interaction with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

N-(3-quinoxalin-2-ylphenyl)methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O2S/c1-21(19,20)18-12-6-4-5-11(9-12)15-10-16-13-7-2-3-8-14(13)17-15/h2-10,18H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCXZAWHWAGELNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC=CC(=C1)C2=NC3=CC=CC=C3N=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>44.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666384
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a solution of (3-quinoxalin-2-ylphenyl)amine (2.21 g, 0.01 mol) in pyridine (10 mL), methanesulfonyl chloride (0.77 mL, 0.01 mol) was added dropwise at 0-5° C. with stirring. The reaction mixture was stirred overnight at room temperature, and then diluted with water. The resulting solid was filtered and dried to afford N-[3-(quinoxalin-2-yl)phenyl]methanesulfonamide (2.6 g, 87% yield). LCMS calculated for C15H13N3O2S (M+H): 300.07. found 300. 1H-NMR (DMSO-d6, 250 Mhz) δH: 10.01 (1H, br. s), 9.50 (1H, s), 8.20-8.00 (4H, m), 7.95-7.70 (2H, m), 7.60-7.52 (1H, m), 7.48-7.40 (1H, m), 3.04 (3H, s).
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